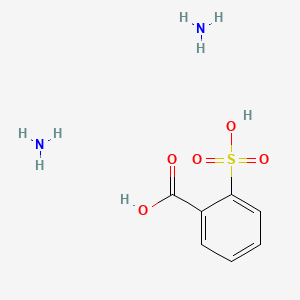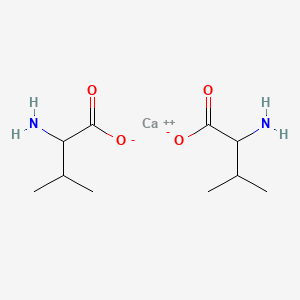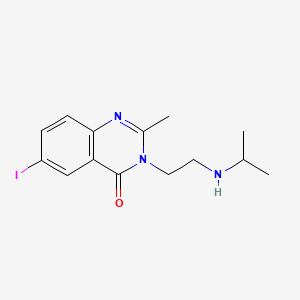
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- typically involves multi-step organic reactions. A common approach might include:
Iodination: Introduction of the iodine atom at the 6th position of the quinazolinone ring.
Alkylation: Addition of the 2-methyl group.
Amination: Introduction of the 3-(2-((1-methylethyl)amino)ethyl) group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the functional groups, affecting the compound’s properties.
Substitution: Halogen substitution reactions, particularly involving the iodine atom, could lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-iodosuccinimide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with altered electronic properties, while substitution could produce a range of halogenated compounds.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- would depend on its specific biological target. Generally, quinazolinones may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of specific enzymes or interaction with DNA.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.
6-Iodo-4(3H)-Quinazolinone: A derivative with an iodine atom at the 6th position.
2-Methyl-4(3H)-Quinazolinone: A derivative with a methyl group at the 2nd position.
Uniqueness
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.
属性
CAS 编号 |
77300-93-7 |
|---|---|
分子式 |
C14H18IN3O |
分子量 |
371.22 g/mol |
IUPAC 名称 |
6-iodo-2-methyl-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H18IN3O/c1-9(2)16-6-7-18-10(3)17-13-5-4-11(15)8-12(13)14(18)19/h4-5,8-9,16H,6-7H2,1-3H3 |
InChI 键 |
DXMDTCOSQVJPJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1CCNC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




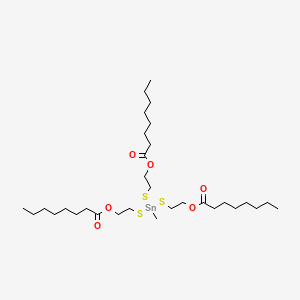
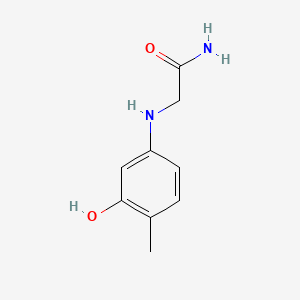

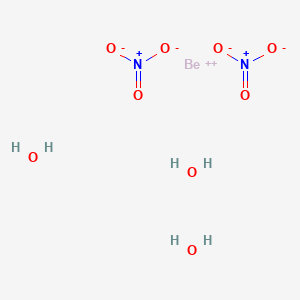
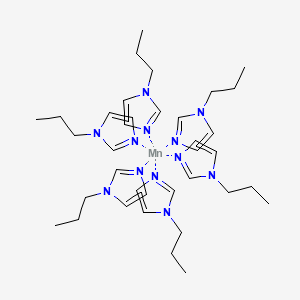
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)
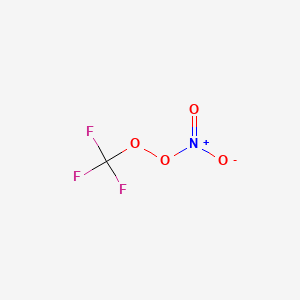
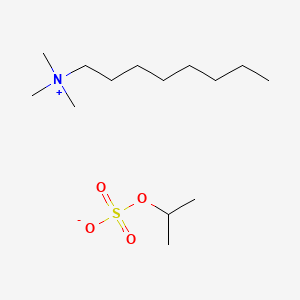
![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)
